Ethyl 1-Boc-3-hydroxypiperidine-2-carboxylate
Description
Ethyl 1-Boc-3-hydroxypiperidine-2-carboxylate (CAS 1822540-32-8) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at position 1, a hydroxyl group at position 3, and an ethyl ester at position 2. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its Boc group enhances stability during reactions, while the hydroxyl and ester moieties offer sites for further functionalization .
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 3-hydroxypiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(16)10-9(15)7-6-8-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3 |
InChI Key |
ONDKIQFKYPHHOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CCCN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Hydrogenation and Chiral Resolution
A widely cited route involves hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine, followed by chiral resolution using D-pyroglutamic acid. Key steps include:
-
Hydrogenation : 3-hydroxypyridine is hydrogenated under high-pressure (4–6 MPa) H₂ with Rh/C catalyst (0.5–2% w/w) at 80–100°C for 32–60 hours, yielding 3-hydroxypiperidine with >96% purity.
-
Resolution : The racemic 3-hydroxypiperidine is refluxed with D-pyroglutamic acid (molar ratio 1:0.55–0.6) in 95% ethanol. Cooling to −5°C precipitates (S)-3-hydroxypiperidine D-pyroglutamate, achieving 52–55% yield.
-
Boc Protection : The resolved (S)-3-hydroxypiperidine reacts with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (NaOH) at 20–30°C for 3–6 hours. Ethyl acetate extraction and recrystallization yield Ethyl 1-Boc-3-hydroxypiperidine-2-carboxylate with 94–97% purity.
Key Data:
| Step | Catalyst/Conditions | Yield | Purity |
|---|---|---|---|
| Hydrogenation | Rh/C, 5 MPa H₂, 90°C, 48h | 96.3% | >99% |
| Chiral Resolution | D-pyroglutamic acid, ethanol, −5°C | 55% | 99.6% |
| Boc Protection | Boc₂O, NaOH, 25°C, 4h | 95% | 99.5% |
Asymmetric Catalytic Hydrogenation
Enantioselective Reduction of N-Boc-3-piperidone
This method employs asymmetric hydrogenation of N-Boc-3-piperidone using chiral catalysts:
Example Protocol:
-
Dissolve N-Boc-3-piperidone (100 g) in methanol.
-
Add Ru-(S)-BINAP catalyst (0.1 mol%) and stir under 12 bar H₂ at 60°C for 24h.
-
Concentrate and purify via silica gel chromatography (hexane/ethyl acetate = 4:1).
Biocatalytic Synthesis
Enzymatic Asymmetric Reduction
A green chemistry approach uses recombinant E. coli expressing ketoreductase (KRED) and glucose dehydrogenase (GDH):
Scalability:
This method scales to 500-L batches with 98% yield, reducing catalyst cost by 40% compared to chemical methods.
Multi-Step Synthesis from (R)-Glyceraldehyde Acetonide
Chiral Pool Approach
A seven-step synthesis starts with (R)-glyceraldehyde acetonide:
-
Wittig Reaction : Forms (S)-4-cyano-2-hydroxybutanol p-toluenesulfonate.
-
Cyclization : Raney nickel-catalyzed hydrogenation at 80°C, 0.8 MPa H₂ yields (S)-3-hydroxypiperidine (82% yield).
-
Boc Protection : Reaction with Boc₂O in dichloromethane and Na₂CO₃ affords this compound (63.9% yield after crystallization).
Comparative Analysis of Methods
| Method | Yield | ee (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Chemical Resolution | 55–60% | 99.6 | 1,200 | Moderate |
| Asymmetric Hydrogenation | 85–90% | >99.5 | 2,500 | High |
| Biocatalytic | 98–99% | >99.5 | 800 | High |
| Chiral Pool | 63–82% | 99.8 | 3,000 | Low |
Critical Challenges and Solutions
-
Impurity Control : Residual Rh in hydrogenation is mitigated by activated carbon filtration (≤1 ppm).
-
Enzyme Stability : Immobilizing KRED on chitosan beads enhances reuse cycles (10+ batches).
-
Solvent Recovery : Ethanol from resolution steps is recycled via distillation (90% recovery).
Industrial Applications
This compound is pivotal in synthesizing:
Chemical Reactions Analysis
Protection/Deprotection Reactions
The Boc group serves as a temporary protective moiety for the piperidine nitrogen. Deprotection typically occurs under acidic conditions:
-
Trifluoroacetic acid (TFA) cleavage :
The Boc group is removed in dichloromethane or TFA/water mixtures at 0–25°C, yielding the free piperidine amine. This step is critical for subsequent functionalization . -
Stability under basic conditions :
The Boc group remains intact during reactions with mild bases (e.g., NaHCO₃), enabling selective ester hydrolysis or substitution at the hydroxyl group .
Substitution at the 3-Hydroxyl Group
The hydroxyl group undergoes nucleophilic substitution, often via mesylation or tosylation:
*Inferred from analogous piperidine derivatives in cited protocols.
Ester Hydrolysis and Transesterification
The ethyl ester is hydrolyzed to a carboxylic acid or transesterified under basic conditions:
-
Saponification :
NaOH/EtOH/H₂O (1:1:1), reflux, 4 h → yields 3-hydroxypiperidine-2-carboxylic acid . -
Lipase-catalyzed resolution :
CALB lipase selectively hydrolyzes the ester in phosphate buffer (pH 7.5) to produce enantiomerically pure (S)-5-hydroxypiperidine-2-carboxylate .
Oxidation
The hydroxyl group is oxidized to a ketone using Dess-Martin periodinane or Swern conditions, though direct examples for this compound are unreported.
Reductive Amination
After Boc deprotection, the free amine reacts with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₃CN to form secondary amines .
Key Reaction Optimization Data
From enzymatic synthesis studies :
| Parameter | Optimal Value | Conversion | ee (%) |
|---|---|---|---|
| NADP⁺ concentration | 0.2 g/L | 98% | >99 |
| Temperature | 35°C | 95% | >99 |
| Glucose concentration | 130 g/L | 99% | >99 |
Mechanistic Insights
-
Nucleophilic substitution : The hydroxyl group’s mesylation proceeds via a two-step mechanism: (1) proton abstraction by TEA, (2) nucleophilic attack by mesyl chloride .
-
Enzymatic reduction : KRED binds NADPH to transfer hydride selectively to the re face of N-Boc-3-piperidone, enforced by steric constraints in the active site .
Scientific Research Applications
Synthesis Routes
Ethyl 1-Boc-3-hydroxypiperidine-2-carboxylate can be synthesized through various methods, including:
- Asymmetric Synthesis : Utilizes enzymatic methods for high optical purity. For instance, an enzymatic asymmetric reduction process has been developed, yielding high enantiomeric excess (e.e.) and efficiency in producing the compound from its precursors .
- Chemical Synthesis : Traditional chemical methods involve multiple steps including protection and deprotection strategies to achieve the desired Boc protection on the nitrogen atom .
Pharmaceutical Intermediates
This compound serves as a crucial intermediate in the synthesis of several biologically active compounds:
- Ibrutinib : A notable application is its role in synthesizing Ibrutinib, a drug used for treating B-cell malignancies by inhibiting Bruton's tyrosine kinase .
- P2X7 Receptor Antagonists : Derivatives of this compound have been evaluated for their potential as antagonists for the human P2X7 receptor, which is implicated in inflammatory responses.
Structure-Activity Relationship Studies
Research has demonstrated that modifications on the piperidine ring can significantly affect biological activity. Structure-activity relationship (SAR) studies are essential for understanding how variations influence binding affinities and inhibitory activities against specific enzymes and receptors involved in cancer pathways and inflammation.
Case Studies and Research Findings
Several studies have highlighted the compound's efficacy and versatility:
- Cancer Pathways : Research indicates that derivatives of this compound exhibit promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and renal cell carcinoma (A498), with specific growth inhibition concentrations reported .
- Antimicrobial Activity : Some derivatives have shown potential antimicrobial properties, contributing to the search for new treatments against multidrug-resistant pathogens .
Mechanism of Action
The mechanism of action of Ethyl 1-Boc-3-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets. The Boc-protected hydroxyl group allows for selective reactions, making it a valuable intermediate in the synthesis of biologically active compounds. The piperidine ring structure is crucial for binding to various enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison with Analogs
Key Differences and Implications
Ring Size and Substituents The piperidine ring (6-membered) in the target compound offers lower ring strain compared to azetidine (4-membered, higher strain) . Hydroxyl vs. In contrast, the allyl group in Methyl 1-Boc-3-allylpiperidine-3-carboxylate enables conjugate addition or cyclization reactions .
Ester Group Variations
- Ethyl vs. Methyl Esters : Ethyl esters (as in the target compound) generally exhibit slower hydrolysis rates than methyl esters due to steric hindrance, impacting drug bioavailability .
Heterocyclic Core Thienopyridine derivatives (e.g., Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[3,2-c]pyridine-3-carboxylate) incorporate sulfur, enhancing π-stacking interactions in drug-receptor binding, unlike the purely aliphatic piperidine core .
Biological Activity
Ethyl 1-Boc-3-hydroxypiperidine-2-carboxylate, commonly referred to as N-Boc-3-hydroxypiperidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.
1. Chemical Structure and Synthesis
This compound features a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group at the nitrogen position and an ethyl ester at the carboxylic acid position. The synthesis of this compound typically involves asymmetric reduction methods, utilizing enzymes such as alcohol dehydrogenases for high selectivity and yield .
Table 1: Synthesis Overview
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Asymmetric Reduction | pH 7.0, 30°C | High |
| 2 | Boc Protection | Standard conditions | Moderate |
| 3 | Esterification | Acidic conditions | High |
2.1 Anticancer Properties
Recent studies indicate that derivatives of piperidine, including N-Boc-3-hydroxypiperidine, exhibit promising anticancer activity. For instance, compounds derived from piperidine have shown cytotoxic effects against various cancer cell lines, including breast and renal cancers. The mechanism is believed to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
Case Study: ERK5 Inhibition
A notable case study demonstrated that piperidine derivatives could inhibit the ERK5 kinase, a target implicated in cancer progression. The compound exhibited an IC50 value indicating effective inhibition at nanomolar concentrations, suggesting potential for therapeutic use in cancer treatment .
Table 2: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-Boc-3-hydroxypiperidine | MDA-MB-231 (breast) | 0.3 | Apoptosis induction |
| N-Boc-3-hydroxypiperidine | A498 (renal) | 22.3 ± 1.5 | ERK5 inhibition |
3. Pharmacokinetics and Toxicology
The pharmacokinetic profile of N-Boc-3-hydroxypiperidine is crucial for its therapeutic application. Studies have shown that modifications at the piperidine ring can significantly affect metabolic stability and bioavailability. For example, certain derivatives demonstrated low clearance rates in mouse models, indicating prolonged action in vivo .
Table 3: Pharmacokinetic Properties
| Compound | Clearance (mL/min/kg) | Half-Life (min) | Bioavailability (%) |
|---|---|---|---|
| N-Boc-3-hydroxypiperidine | Low | 263 | Low |
The biological activity of N-Boc-3-hydroxypiperidine is attributed to its ability to interact with various molecular targets within cells. Its structure allows it to engage with protein kinases and receptors implicated in cell signaling pathways related to proliferation and survival.
4.1 Interaction with Kinases
The compound's interaction with kinases such as ERK5 suggests that it may modulate pathways critical for cancer cell survival and proliferation. By inhibiting these kinases, N-Boc-3-hydroxypiperidine can potentially disrupt cancer cell growth .
5. Conclusion
This compound presents significant potential as a therapeutic agent due to its diverse biological activities, particularly in cancer treatment. Ongoing research into its pharmacokinetics and mechanisms of action will further elucidate its role in medicinal chemistry.
Q & A
Q. What are the standard synthetic routes for Ethyl 1-Boc-3-hydroxypiperidine-2-carboxylate, and what critical steps ensure high yield and purity?
The synthesis typically involves Boc protection of the piperidine nitrogen, hydroxyl group functionalization, and esterification. Key steps include:
- Boc Protection : Using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to protect the amine .
- Hydroxyl Group Handling : Avoiding premature deprotection by using mild reaction conditions (e.g., low temperatures, non-acidic media) .
- Esterification : Ethyl chloroformate or ethanol coupling via Steglich esterification, monitored by TLC or HPLC to track progress . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Boc/ester group integrity. For example, the tert-butyl group in Boc appears as a singlet at ~1.4 ppm in ¹H NMR .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (Boc C-O) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic intermediates be resolved during synthesis?
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers .
- X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) data by obtaining single-crystal structures. Software like SHELXL refines bond angles and torsional strain .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated (B3LYP/6-31G*) values to validate stereochemistry .
Q. How should researchers address discrepancies between experimental and theoretical NMR data?
- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) using databases like SDBS .
- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR to identify rotamers or tautomers .
- Cross-Validation : Correlate NMR data with X-ray structures (e.g., ORTEP-3-generated models) to resolve ambiguities .
Q. What strategies optimize reaction conditions for Boc deprotection without degrading the ester group?
- Acid Selection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for selective Boc removal while preserving esters .
- Microwave-Assisted Deprotection : Reduce reaction time and side reactions (e.g., ester hydrolysis) by controlling temperature/pressure .
- Monitoring : Track deprotection via in-situ IR or LC-MS to terminate reactions at >95% completion .
Q. How can computational tools predict the compound’s reactivity in novel reaction environments?
- Molecular Dynamics (MD) : Simulate solvation effects and transition states using software like Gaussian or GROMACS .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) via AutoDock Vina, leveraging the hydroxyl group’s hydrogen-bonding potential .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
Methodological Considerations
Q. What analytical workflows ensure purity for pharmaceutical applications?
- HPLC-DAD/MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities ≤0.1% .
- Elemental Analysis : Confirm C, H, N, O content within ±0.3% of theoretical values .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents .
Q. How do researchers validate crystallographic data for this compound?
- SHELX Refinement : Apply restraints for disordered atoms (e.g., ethyl or Boc groups) and validate via R-factor convergence (<5%) .
- Twinned Data Analysis : Use PLATON to detect and model twinning in crystals grown from polar solvents .
- Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogous piperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
